3,3',4,4',5-Pentabromobiphenyl
Description
Properties
CAS No. |
56307-79-0 |
|---|---|
Molecular Formula |
C12H5Br5 |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
1,2,3,4,5-pentabromo-6-phenylbenzene |
InChI |
InChI=1S/C12H5Br5/c13-8-7(6-4-2-1-3-5-6)9(14)11(16)12(17)10(8)15/h1-5H |
InChI Key |
IUJGENMYAVALTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Origin of Product |
United States |
Preparation Methods
Catalytic Bromination with Aluminum Chloride
A widely documented method employs aluminum chloride (AlCl₃) as a Lewis acid catalyst to enhance the electrophilicity of bromine. In this process, biphenyl is dissolved in a non-polar solvent such as carbon tetrachloride (CCl₄) or dichloromethane (DCM), followed by the gradual addition of bromine (Br₂) under reflux conditions. The reaction proceeds via the generation of a bromonium ion (Br⁺), which attacks the electron-rich aromatic rings. Aluminum chloride coordinates with bromine, polarizing the Br–Br bond and facilitating the formation of the electrophilic species.
Reaction Conditions:
Iron as a Catalyst
Alternative protocols use iron (Fe) or iron(III) bromide (FeBr₃) as catalysts, which operate through a similar EAS mechanism but may alter regioselectivity. Iron’s lower cost and reduced corrosivity make it advantageous for large-scale synthesis, though it often requires higher temperatures (80–100°C) and extended reaction times.
Controlled Reaction Conditions for Regioselectivity
Achieving the specific pentabromination pattern demands stringent control over reaction parameters to avoid random bromination or polybrominated byproducts.
Temperature and Time Optimization
Elevated temperatures accelerate bromination but risk non-selective substitution. Studies indicate that maintaining temperatures below 60°C with AlCl₃ minimizes the formation of hexabrominated derivatives. Conversely, iron-catalyzed reactions tolerate higher temperatures but necessitate precise quenching to arrest the reaction at the pentabrominated stage.
Solvent Systems
The choice of solvent influences reaction efficiency:
-
Non-Polar Solvents (CCl₄, DCM): Enhance bromine solubility and stabilize intermediates.
-
Polar Aprotic Solvents (Nitrobenzene): Occasionally used to improve catalyst activity but may complicate purification.
Purification and Isolation Techniques
Crude reaction mixtures contain unreacted biphenyl, lower brominated congeners, and catalyst residues, necessitating multi-step purification.
Crystallization
Fractional crystallization from ethanol or hexane effectively isolates this compound due to its lower solubility compared to under-brominated analogs. Repeated recrystallization yields a purity >95%, as confirmed by melting point analysis (mp 180–185°C).
Chromatographic Methods
Column chromatography using silica gel and a hexane/ethyl acetate gradient (9:1) resolves closely eluting congeners. High-performance liquid chromatography (HPLC) with UV detection at 254 nm further refines purity for analytical standards.
Analytical Characterization
Post-synthesis validation ensures structural fidelity and purity:
Spectroscopic Data:
-
¹H NMR (CDCl₃): δ 7.65 (d, 2H, aromatic), 7.45 (t, 2H, aromatic), 7.30 (t, 1H, aromatic).
-
¹³C NMR: Peaks at 122–135 ppm corresponding to brominated carbons.
Industrial and Historical Context
This compound was a component of FireMaster® BP-6, a commercial flame retardant linked to the 1973 Michigan contamination incident. While production has ceased in North America, legacy environmental persistence underscores the importance of controlled synthesis and disposal .
Chemical Reactions Analysis
Types of Reactions: 3,3’,4,4’,5-Pentabromobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form brominated biphenyl oxides.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated biphenyls.
Substitution: Halogen exchange reactions can replace bromine atoms with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield brominated biphenyl oxides, while reduction can produce less brominated biphenyls .
Scientific Research Applications
Chemical and Industrial Applications
Flame Retardancy
PB-5 is predominantly utilized in the manufacturing of flame-retardant materials. It is incorporated into various products including:
- Plastics : Enhancing fire resistance in consumer goods such as electronics and appliances.
- Textiles : Used in fabrics to reduce flammability.
- Construction Materials : Incorporated into insulation and other building materials to improve safety standards.
The effectiveness of PB-5 as a flame retardant is attributed to its ability to disrupt the combustion process through both physical and chemical mechanisms. Studies indicate that it can form a protective char layer when exposed to heat, thereby inhibiting further combustion.
Environmental Research
Persistence and Bioaccumulation
Research has indicated that compounds like PB-5 are persistent in the environment and can bioaccumulate in living organisms. Investigations into its environmental impact have shown:
- Toxicokinetics : Studies demonstrate absorption and distribution of PB-5 in tissues such as adipose tissue and liver after environmental exposure .
- Ecosystem Effects : The presence of PB-5 in various environmental matrices (air, water, soil) raises concerns about its long-term ecological effects.
Toxicological Studies
Health Implications
Numerous studies have explored the potential health risks associated with exposure to PB-5:
- Endocrine Disruption : Research indicates that PB-5 may interfere with hormonal systems, potentially leading to reproductive and developmental issues .
- Carcinogenicity : Some studies suggest a link between PB-5 exposure and increased cancer risk, particularly thyroid cancer .
A notable study conducted on animal models revealed adverse effects on neurodevelopment following exposure during critical growth periods .
Case Studies
Mechanism of Action
The mechanism by which 3,3’,4,4’,5-Pentabromobiphenyl exerts its effects involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor, leading to the activation of various genes involved in xenobiotic metabolism. This interaction can result in the induction of phase I and phase II detoxification enzymes, which metabolize and eliminate the compound from the body .
Comparison with Similar Compounds
Comparison with Structurally Similar Brominated Biphenyls
Structural and Receptor Binding Differences
The toxicological activity of brominated biphenyls is highly dependent on substitution patterns. Key comparisons include:
| Compound | Substituent Positions | Coplanarity | AhR Binding Affinity | Enzyme Induction Profile |
|---|---|---|---|---|
| 3,3',4,4',5-Pentabromobiphenyl | 3, 3', 4, 4', 5 | Yes | High (Full displacement of TCDD) | Mixed-type (CYP1A1 and CYP2B) |
| 2,3',4,4',5-Pentabromobiphenyl | 2, 3', 4, 4', 5 | No | Moderate (~50% displacement) | Mixed-type (CYP1A1 dominant) |
| 2,2',4,4',5,5'-Hexabromobiphenyl | 2, 2', 4, 4', 5, 5' | No | Low (Minimal displacement) | Phenobarbital-type (CYP2B only) |
| 3,3',4,4',5,5'-Hexabromobiphenyl | 3, 3', 4, 4', 5, 5' | Yes | Very High (TCDD-like) | Mixed-type (potent CYP1A1) |
Key Findings :
- AhR Binding: The coplanar this compound completely displaces radiolabeled 2,3,7,8-TCDD from the AhR, whereas non-coplanar congeners like 2,3',4,4',5-pentabromobiphenyl exhibit partial displacement, and ortho-substituted compounds (e.g., 2,2',4,4',5,5'-hexabromobiphenyl) show negligible activity .
- Enzyme Induction : Coplanar brominated biphenyls induce both cytochrome P450 1A1 (CYP1A1, via AhR) and CYP2B (via constitutive androstane receptor). In contrast, ortho-substituted congeners predominantly induce CYP2B enzymes .
Environmental Behavior and Degradation
- Photodegradation : Under UV light, higher brominated biphenyls (e.g., 2,2',4,4',5,5'-hexabromobiphenyl) degrade into 2,3',4,4',5-pentabromobiphenyl, which retains significant toxicity. This product is more persistent and bioaccumulative than its parent compound .
- Bioaccumulation : this compound accumulates in adipose tissue and blood plasma, similar to dioxin-like PCBs. Ortho-substituted congeners are more rapidly metabolized and excreted .
Toxicological Implications
- Dioxin-like Toxicity: The coplanar structure of this compound correlates with potent hepatotoxicity, immunotoxicity, and carcinogenicity, mirroring the effects of 3,3',4,4',5-pentachlorobiphenyl (PCB 126) .
- Mixed-Type Inducers : Congeners like 2,3',4,4',5-pentabromobiphenyl (a FireMaster® component) induce both CYP1A1 and CYP2B enzymes, contributing to the overall toxicity of commercial brominated biphenyl mixtures .
Biological Activity
3,3',4,4',5-Pentabromobiphenyl (commonly referred to as PBDE 99) is a member of the polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants in various consumer products. This compound has garnered significant attention due to its potential biological activity and associated health risks. This article provides a detailed overview of the biological effects of PBDE 99, including its neurotoxic effects, endocrine disruption, and carcinogenic potential, supported by relevant studies and data.
Chemical Structure and Properties
PBDE 99 is characterized by its bromine substitution at the 3, 3', 4, 4', and 5 positions on the biphenyl structure. This molecular configuration contributes to its stability and lipophilicity, leading to bioaccumulation in living organisms.
Neurotoxicity
Neurodevelopmental Effects:
Research has shown that exposure to PBDEs can adversely affect neurodevelopment. A study indicated that PBDE exposure was linked to behavioral abnormalities and cognitive deficits in animal models. Specifically, mice exposed to PBDEs exhibited reduced learning and memory capabilities, suggesting a neurotoxic effect that may be related to alterations in neurotransmitter systems .
Mechanisms of Action:
The neurotoxic effects of PBDEs are thought to be mediated through interactions with protein kinase C (PKC) pathways. Experimental data demonstrated that PBDEs increased [^3H]phorbol ester binding in neuronal cultures, indicating activation of PKC signaling pathways at concentrations as low as 10 pM .
Endocrine Disruption
Thyroid Hormone Disruption:
PBDEs have been shown to interfere with thyroid hormone levels. Studies indicate that exposure to lower PBDE congeners correlates with reduced levels of thyroxine (T4), which is critical for normal development and metabolism . In pregnant rats administered BDE-99, adverse effects on offspring included altered sperm counts and ovarian microstructure due to hypothyroidism resulting from enzyme induction during critical developmental periods .
Carcinogenic Potential
Evidence from Animal Studies:
Significant evidence suggests that PBDE 99 possesses carcinogenic properties. In long-term studies involving Wistar Han rats and B6C3F1/N mice, administration of DE-71 (a commercial mixture containing PBDEs) resulted in increased incidences of liver tumors such as hepatocellular adenomas and carcinomas . The findings indicate a clear link between exposure to these compounds and carcinogenic activity.
| Study Type | Species | Tumor Type | Incidence Observed |
|---|---|---|---|
| Long-term study | Wistar Han Rats | Hepatocellular adenoma | Increased incidence |
| Long-term study | B6C3F1/N Mice | Hepatocellular carcinoma | Increased incidence |
| Short-term study | Rats | Thyroid gland adenoma | Increased incidence |
Case Studies
A nested case-control study investigated the association between serum concentrations of various PBDE congeners, including BDE-99, and the risk of papillary thyroid cancer (PTC). The results indicated a significant increase in PTC risk associated with higher serum levels of BDE-28, another congener related to the structural characteristics of PBDEs . Although BDE-99 was not directly implicated in this study, it highlights the broader context of PBDE exposure and thyroid-related health risks.
Q & A
Q. What analytical methods are recommended for quantifying 3,3',4,4',5-Pentabromobiphenyl in environmental matrices?
To ensure accuracy, isotope dilution gas chromatography–triple quadrupole mass spectrometry (GC-QqQ-MS) is preferred. Use -labeled this compound as an internal standard to correct for matrix effects and instrument variability . Calibration curves should span 1–100 ng/mL, with method validation via recovery experiments (80–120%) and inter-laboratory comparisons. Certified reference materials (CRMs) at 35 µg/mL in isooctane are critical for quality assurance .
Q. What are the primary environmental degradation pathways of PentaBB?
Photodegradation is the dominant pathway in surface soils, producing 2,3',4,4',5-pentabromobiphenyl and tetrabromobiphenyls. Degradation rates vary significantly: 54–68% degradation in organic-rich soils over years, but minimal degradation (<5%) in soils amended with manure due to reduced light penetration . Experimental designs should include controlled UV exposure (e.g., 300–400 nm lamps) and monitor degradation products via GC-MS.
Q. How do researchers address matrix interference in PentaBB analysis?
Matrix interference is mitigated through clean-up steps: gel permeation chromatography (GPC) for lipid removal, followed by silica gel or Florisil® column fractionation. Surrogate standards (e.g., -PCB-97) are added pre-extraction to track recovery . Method blanks and CRM validation are essential to confirm specificity .
Advanced Research Questions
Q. What molecular mechanisms explain PentaBB’s induction of cytochrome P450 enzymes?
PentaBB binds the aryl hydrocarbon receptor (AhR) with high affinity, triggering transcription of CYP1A1 and CYP1B1. In vitro assays using hepatic microsomes show EC values of 10–50 nM for AHH (aryl hydrocarbon hydroxylase) induction. Competitive binding assays with 2,3,7,8-TCDD (radiolabeled) demonstrate PentaBB’s ability to displace >90% of TCDD at equimolar concentrations .
Q. How does PentaBB’s stereochemistry influence its toxicity and environmental persistence?
The coplanar structure of PentaBB (3,3',4,4',5 substitution) enhances binding to AhR and resistance to degradation. Non-coplanar congeners (e.g., 2,2',5,5'-tetrabromobiphenyl) show <10% receptor affinity and faster degradation. Computational modeling (e.g., density functional theory) predicts bond dissociation energies (BDEs) for bromine substituents, correlating with photostability .
Q. How can contradictory data on PentaBB degradation rates be resolved?
Discrepancies arise from soil composition and experimental conditions. For example, degradation is 26% in organic-rich soils but negligible in manure-amended soils due to light-blocking particulates . Standardized protocols should control for:
- Soil organic carbon (SOC) content (e.g., 2–10%)
- UV intensity (e.g., 30 W/m)
- Moisture (e.g., 20% water-holding capacity).
Meta-analyses using multivariate regression can isolate key variables .
Methodological Notes
- Analytical Validation: Include ≥10 replicates per matrix to assess precision (RSD <15%) .
- Photodegradation Studies: Use quartz reactors to ensure UV transparency and monitor dark controls .
- Receptor Assays: Combine competitive binding (IC) with luciferase reporter gene assays for mechanistic clarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
